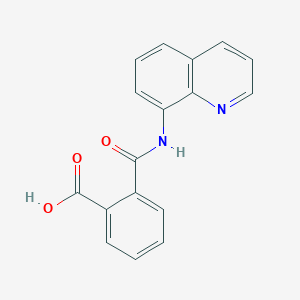
2-(Quinolin-8-ylcarbamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-8-ylcarbamoyl)benzoic acid, also known as QBCA, is a chemical compound that has garnered attention in recent years due to its potential use in scientific research. QBCA is a heterocyclic compound that contains both a quinoline and a benzoic acid moiety, making it a versatile molecule with a range of potential applications. In
Scientific Research Applications
2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments. Additionally, 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mechanism Of Action
The mechanism of action of 2-(Quinolin-8-ylcarbamoyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, 2-(Quinolin-8-ylcarbamoyl)benzoic acid can prevent cancer cells from dividing and multiplying, leading to cell death.
Biochemical And Physiological Effects
2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have anti-inflammatory and antioxidant properties. These properties make 2-(Quinolin-8-ylcarbamoyl)benzoic acid a potential candidate for the treatment of a range of inflammatory and oxidative stress-related diseases, including arthritis and cardiovascular disease.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-(Quinolin-8-ylcarbamoyl)benzoic acid is its versatility. Due to its unique chemical structure, 2-(Quinolin-8-ylcarbamoyl)benzoic acid can be modified to produce a range of derivatives with different properties and potential applications. Additionally, 2-(Quinolin-8-ylcarbamoyl)benzoic acid is relatively easy to synthesize and purify, making it suitable for use in a range of lab experiments. However, one of the limitations of 2-(Quinolin-8-ylcarbamoyl)benzoic acid is its potential toxicity. While 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to be relatively non-toxic in vitro, further research is needed to determine its safety and efficacy in vivo.
Future Directions
There are several potential future directions for research on 2-(Quinolin-8-ylcarbamoyl)benzoic acid. One area of research is the development of new cancer treatments based on 2-(Quinolin-8-ylcarbamoyl)benzoic acid and its derivatives. Additionally, further research is needed to determine the safety and efficacy of 2-(Quinolin-8-ylcarbamoyl)benzoic acid in vivo, including studies on its pharmacokinetics and toxicity. Finally, there is potential for 2-(Quinolin-8-ylcarbamoyl)benzoic acid to be used in the development of new antibiotics and anti-inflammatory drugs, making it an exciting area of research with a range of potential applications.
Synthesis Methods
The synthesis of 2-(Quinolin-8-ylcarbamoyl)benzoic acid involves a multi-step process that begins with the synthesis of 8-aminoquinoline. This is followed by the reaction of 8-aminoquinoline with 2-chlorobenzoic acid to form the intermediate 2-(quinolin-8-yl)benzoic acid. Finally, the intermediate is treated with cyanogen bromide to produce 2-(Quinolin-8-ylcarbamoyl)benzoic acid. This synthesis method has been optimized to produce high yields of 2-(Quinolin-8-ylcarbamoyl)benzoic acid with high purity, making it suitable for use in scientific research.
properties
CAS RN |
17332-36-4 |
|---|---|
Product Name |
2-(Quinolin-8-ylcarbamoyl)benzoic acid |
Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
2-(quinolin-8-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C17H12N2O3/c20-16(12-7-1-2-8-13(12)17(21)22)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,20)(H,21,22) |
InChI Key |
NMTUBTOHMIYNFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



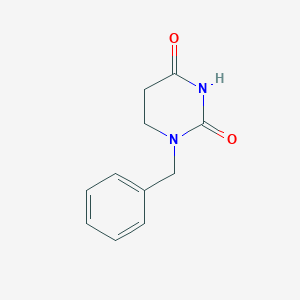
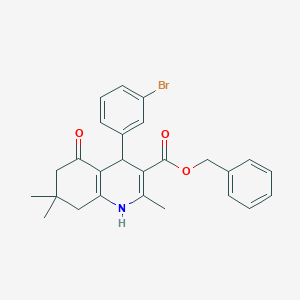
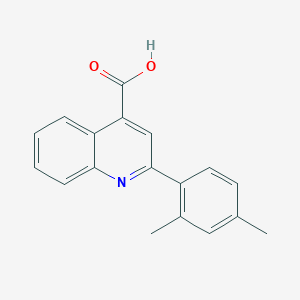
![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
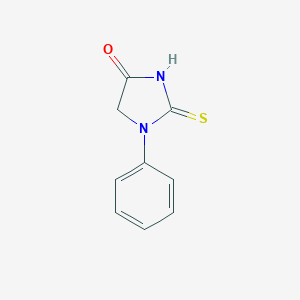
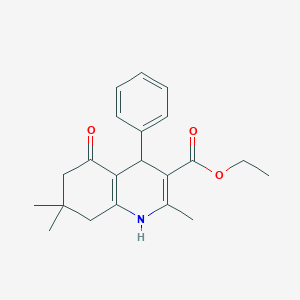
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
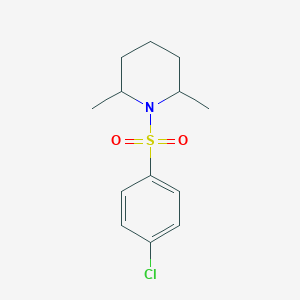



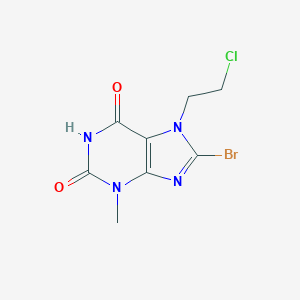

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)